6-Methoxyisoquinoline-5-carbonitrile
CAS No.: 925931-94-8
Cat. No.: VC3319862
Molecular Formula: C11H8N2O
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 925931-94-8 |
---|---|
Molecular Formula | C11H8N2O |
Molecular Weight | 184.19 g/mol |
IUPAC Name | 6-methoxyisoquinoline-5-carbonitrile |
Standard InChI | InChI=1S/C11H8N2O/c1-14-11-3-2-8-7-13-5-4-9(8)10(11)6-12/h2-5,7H,1H3 |
Standard InChI Key | VWYXCWASUZDBPK-UHFFFAOYSA-N |
SMILES | COC1=C(C2=C(C=C1)C=NC=C2)C#N |
Canonical SMILES | COC1=C(C2=C(C=C1)C=NC=C2)C#N |
Introduction
Chemical Structure and Properties
The chemical structure of 6-Methoxyisoquinoline-5-carbonitrile consists of an isoquinoline backbone (a benzene ring fused with a pyridine ring) functionalized with a methoxy group (-OCH₃) at position 6 and a carbonitrile group (-C≡N) at position 5. This arrangement of functional groups creates a unique electronic distribution that influences its chemical reactivity and potential biological activities.
Physical and Chemical Characteristics
Based on its structure and related compounds, 6-Methoxyisoquinoline-5-carbonitrile is expected to possess the following physical and chemical properties:
The methoxy group serves as an electron-donating substituent, increasing electron density in the aromatic system, while the carbonitrile group is strongly electron-withdrawing, creating an interesting electronic polarity within the molecule. This electronic distribution significantly influences its chemical reactivity patterns and potential interactions with biological targets.
Spectroscopic Properties
Synthesis Methodology
The synthesis of 6-Methoxyisoquinoline-5-carbonitrile has been documented as part of research on yohimbine alkaloid synthesis, where it serves as an intermediate for constructing the D and E rings of the yohimbine structure.
Synthetic Route
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Nitration of benzaldehyde
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Reduction of the nitro group
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Formation of a Schiff base
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Pictet-Spengler cyclization to form the isoquinoline framework
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Bromination to introduce a bromine at position 5
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Cyanidation to convert the brominated intermediate to the carbonitrile
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Dehydrogenation to establish the fully aromatic isoquinoline system
This synthetic approach is described as utilizing "available reagents" and "mild conditions compared to foreign published methods," suggesting advantages in terms of practical laboratory implementation .
Key Intermediates
A particularly important intermediate in this synthesis is 5-bromo-6-methoxyisoquinoline, which serves as the immediate precursor to the target compound . The transformation from this brominated intermediate to 6-Methoxyisoquinoline-5-carbonitrile likely involves a cyanation reaction using copper(I) cyanide or a similar cyanide source under appropriate conditions.
The synthetic strategy for constructing the basic isoquinoline framework appears to parallel methods used for related compounds like 6-Methoxyisoquinoline, which is typically synthesized through a sequence involving:
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Conversion of benzaldehyde to m-methoxybenzaldehyde
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Formation of a β-phenylethylamine derivative
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Pictet-Spengler cyclization with formaldehyde
Applications in Natural Product Synthesis
The primary significance of 6-Methoxyisoquinoline-5-carbonitrile lies in its role as a synthetic building block for complex natural products, particularly yohimbine and related alkaloids.
Role in Yohimbine Synthesis
Yohimbine is a naturally occurring indole alkaloid first isolated from the bark of the African yohimbe tree. It possesses significant pharmacological properties that have attracted considerable research interest. As an intermediate in yohimbine synthesis, 6-Methoxyisoquinoline-5-carbonitrile specifically contributes to the construction of the D and E ring portions of this complex pentacyclic structure .
The strategic importance of this intermediate stems from the challenging nature of yohimbine's molecular architecture, which requires careful planning and execution of synthetic steps to achieve the correct stereochemistry and connectivity.
Pharmacological Significance
The ultimate product of syntheses utilizing 6-Methoxyisoquinoline-5-carbonitrile—yohimbine—has been investigated for several important therapeutic applications:
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Traditional use as an aphrodisiac
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Treatment of male erectile dysfunction
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Management of cardiac conditions
These diverse pharmacological properties highlight the importance of developing efficient synthetic routes to yohimbine and, by extension, the value of key intermediates like 6-Methoxyisoquinoline-5-carbonitrile in medicinal chemistry research.
Comparison with Related Compounds
To better understand the unique properties and applications of 6-Methoxyisoquinoline-5-carbonitrile, it is useful to compare it with structurally related compounds.
Structural Analogues
Several compounds share structural similarities with 6-Methoxyisoquinoline-5-carbonitrile, each with distinct characteristics:
Structure-Activity Relationships
The position of substituents on the isoquinoline core significantly affects the electronic distribution within the molecule, which in turn influences:
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Chemical reactivity and potential reaction pathways
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Interactions with biological targets such as receptors and enzymes
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Physical properties including solubility, lipophilicity, and acid-base characteristics
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Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion
For instance, the positioning of the carbonitrile group at position 5 in 6-Methoxyisoquinoline-5-carbonitrile, compared to position 1 in 6-Methoxyisoquinoline-1-carbonitrile, would create distinct electronic environments that could lead to different biological activities and chemical behavior.
Research Challenges and Future Directions
Despite its importance as a synthetic intermediate, research specifically focusing on 6-Methoxyisoquinoline-5-carbonitrile appears to be relatively limited in the scientific literature, suggesting several opportunities for future investigation.
Synthetic Optimization
Current synthetic approaches to 6-Methoxyisoquinoline-5-carbonitrile, while functional, present opportunities for improvement. Future research might focus on:
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